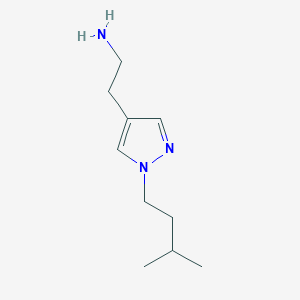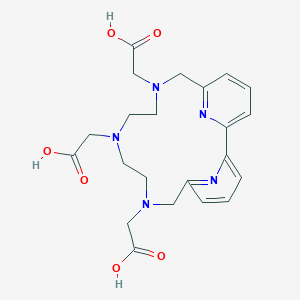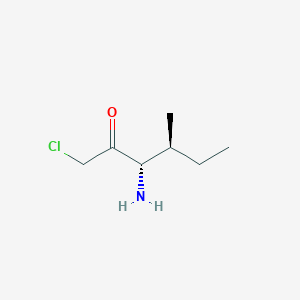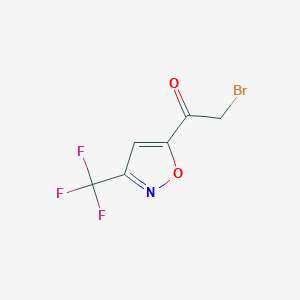
2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted isoxazole derivatives with various functional groups.
Oxidation Reactions: Products include oxidized isoxazole derivatives.
Reduction Reactions: Products include reduced isoxazole derivatives such as alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(3-phenyl-isoxazol-5-yl)ethanone
- 2-Bromo-1-(3-methyl-4-isoxazolyl)ethanone
- 2-Bromo-1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone
Uniqueness
2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group .
Propiedades
Fórmula molecular |
C6H3BrF3NO2 |
|---|---|
Peso molecular |
257.99 g/mol |
Nombre IUPAC |
2-bromo-1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C6H3BrF3NO2/c7-2-3(12)4-1-5(11-13-4)6(8,9)10/h1H,2H2 |
Clave InChI |
QTBRZWFBGXXHPH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(ON=C1C(F)(F)F)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



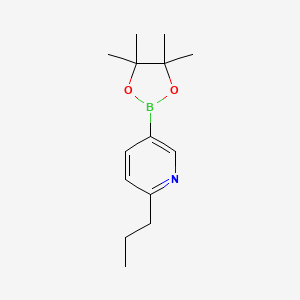

![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)


![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)

